![molecular formula C18H34O4Zn B14249428 Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- CAS No. 180923-16-4](/img/structure/B14249428.png)
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- is a chemical compound with the molecular formula C18H34O4Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- typically involves the reaction of zinc salts with 4-(2,2-dimethyl-1-oxopropoxy)butyl ligands. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: It can also be reduced, although this is less common.
Substitution: The ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce a variety of substituted zinc complexes .
Scientific Research Applications
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems and enzyme functions.
Medicine: Investigated for its therapeutic properties and potential use in drug formulations.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)ethyl]-
- Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)propyl]-
- Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)hexyl]-
Uniqueness
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that similar compounds may not fulfill .
Properties
CAS No. |
180923-16-4 |
|---|---|
Molecular Formula |
C18H34O4Zn |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
zinc;butyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/2C9H17O2.Zn/c2*1-5-6-7-11-8(10)9(2,3)4;/h2*1,5-7H2,2-4H3;/q2*-1;+2 |
InChI Key |
ZQFRPMBDGUGPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCC[CH2-].CC(C)(C)C(=O)OCCC[CH2-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


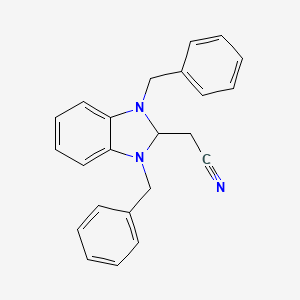
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
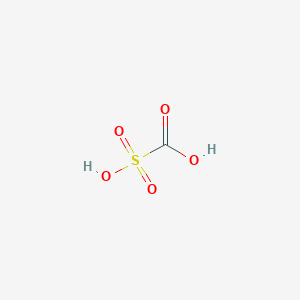
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
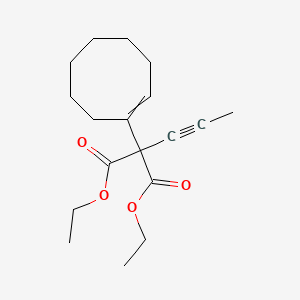
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
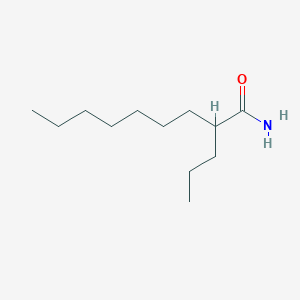
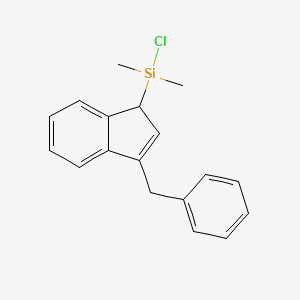
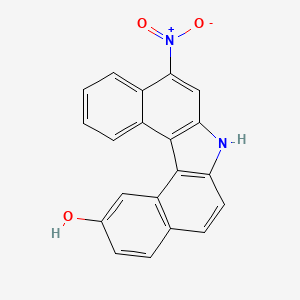
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
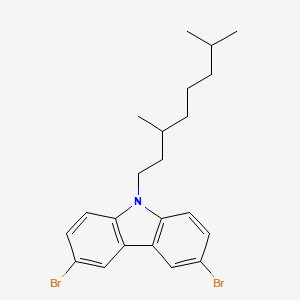
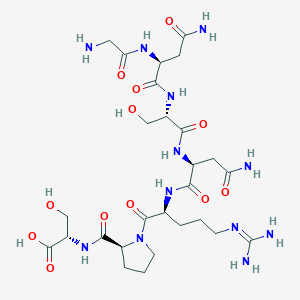
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)

